molecular formula C8H16NO5P B1668505 Cgp 43487 CAS No. 146388-56-9

Cgp 43487

Cat. No.: B1668505
CAS No.: 146388-56-9
M. Wt: 237.19 g/mol
InChI Key: OKDOWCKDTWNRCB-PTYLAXBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cgp 43487 involves the preparation of its enantiomers, which have been shown to induce anticonvulsant effects

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its status as a research compound. the synthesis would typically involve large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Cgp 43487 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can alter the compound’s activity.

    Reduction: This reaction involves the gain of electrons and can also modify the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction might yield a more reduced form.

Biological Activity

CGP 43487 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily known for its role in modulating excitatory neurotransmission in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease and epilepsy. The following sections detail the biological activity, mechanisms, and research findings associated with this compound.

This compound functions by selectively inhibiting the glutamate binding site on NMDA receptors, which are crucial for synaptic plasticity, learning, and memory formation. By blocking these receptors, this compound can modulate excitatory neurotransmission and potentially mitigate neurotoxic effects associated with excessive glutamate signaling.

Key Actions of this compound:

  • Inhibition of NMDA Receptors : It prevents the activation of NMDA receptors by glutamate, thereby reducing calcium influx that can lead to excitotoxicity.
  • Neuroprotective Effects : Studies indicate that this compound may protect against neuronal damage in various models of neurodegeneration and seizures .
  • Facilitation of Dopaminergic Function : In preclinical models, this compound has been shown to enhance dopaminergic signaling without inducing motor impairments, making it a candidate for treating Parkinson's disease .

Neuroprotective Effects

Research has demonstrated that systemic administration of this compound can prevent dendritic atrophy in specific brain regions (e.g., CA3 apical dendrites), suggesting its role in maintaining neuronal structure under stress conditions . Furthermore, it has been associated with increased neurogenesis in the dentate gyrus following seizure activity .

Case Studies

  • Parkinson's Disease Models : In animal studies, this compound was found to potentiate the effects of dopaminergic therapies, improving motor symptoms without causing dyskinesias typically associated with L-DOPA treatment .
  • Epilepsy Models : The compound exhibited anticonvulsant properties, with effective doses showing a significant reduction in seizure activity while also promoting neurogenesis .

Comparative Efficacy

A comparative study of this compound and other NMDA antagonists (e.g., APV) revealed that while both compounds inhibit NMDA receptor activity, this compound does so with fewer side effects related to motor function. This makes it a more favorable candidate for long-term therapeutic use in conditions like Parkinson's disease .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
NMDA Receptor AntagonismInhibition of excitatory signaling ,
NeuroprotectionPrevention of dendritic atrophy
Enhancement of NeurogenesisIncreased neurogenesis post-seizure ,
Facilitation of Dopaminergic FunctionImproved motor function without dyskinesias

Table 2: Comparative Efficacy of NMDA Antagonists

Compound Mechanism Motor Impairment Neuroprotective Effect
This compoundCompetitive antagonistMinimalHigh
APVCompetitive antagonistModerateModerate

Properties

CAS No.

146388-56-9

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

IUPAC Name

[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid

InChI

InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1

InChI Key

OKDOWCKDTWNRCB-PTYLAXBQSA-N

SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Isomeric SMILES

CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N

Canonical SMILES

CCOC(=O)C(C=C(C)CP(=O)(O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cgp 43487;  Cgp43487;  Cgp-43487.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cgp 43487
Reactant of Route 2
Reactant of Route 2
Cgp 43487
Reactant of Route 3
Cgp 43487
Reactant of Route 4
Cgp 43487
Reactant of Route 5
Cgp 43487
Reactant of Route 6
Reactant of Route 6
Cgp 43487

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.